![molecular formula C19H29N3O B3815175 N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide](/img/structure/B3815175.png)
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a key role in the metabolism of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. As such, CPP-115 has attracted significant interest from the scientific community as a potential treatment for a range of neurological and psychiatric disorders.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been shown to have a number of other biochemical and physiological effects. For example, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has also been shown to increase the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide is also highly potent, with a low IC50 value (the concentration required to inhibit 50% of enzyme activity). However, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide. One area of interest is the development of N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide as a treatment for drug addiction. Preclinical studies have shown that N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide can reduce the rewarding effects of drugs such as cocaine and methamphetamine, suggesting that it may have potential as a therapeutic agent. Another area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential. Finally, there is also interest in studying the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide on brain function and behavior, particularly with regard to its effects on neuroplasticity and learning and memory.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In these studies, N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide has also been shown to enhance the effects of existing antiepileptic drugs, suggesting that it may have potential as an adjunct therapy.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-6-methylpyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-6-12-18(20-15)19(23)21-16-9-7-13-22(14-16)17-10-4-2-3-5-11-17/h6,8,12,16-17H,2-5,7,9-11,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEOYJCUIPXQHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCN(C2)C3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-6-methyl-2-pyridinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.